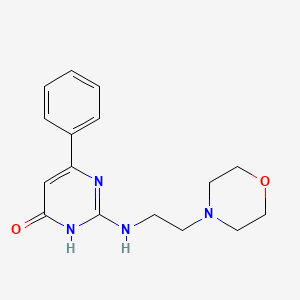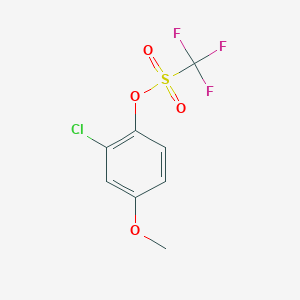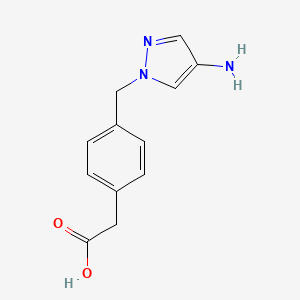
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The resulting pyrazole can then be functionalized with an amino group and subsequently coupled with a benzyl halide to introduce the phenylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and the use of catalytic reagents to improve the efficiency of the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazoles.
Scientific Research Applications
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets on proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and have similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring and exhibit a wide range of biological activities.
Indole derivatives: These compounds contain a benzene ring fused to a five-membered nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is unique due to the presence of both the pyrazole ring and the phenylacetic acid moiety, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C12H13N3O2/c13-11-6-14-15(8-11)7-10-3-1-9(2-4-10)5-12(16)17/h1-4,6,8H,5,7,13H2,(H,16,17) |
InChI Key |
JTSLOCMYXJCNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


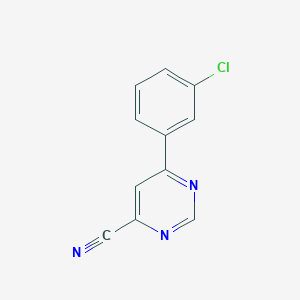
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)


![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
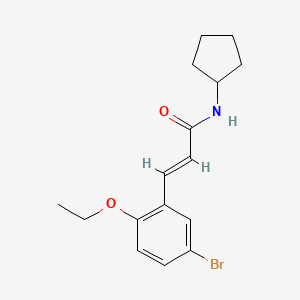
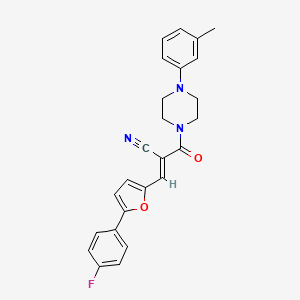
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
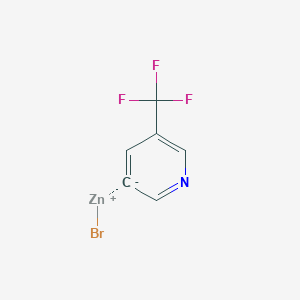
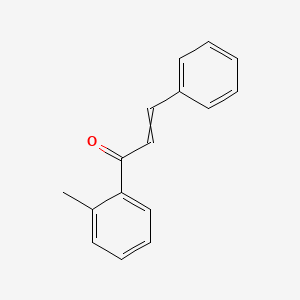
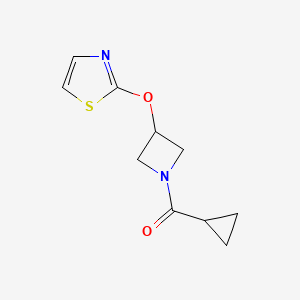
acetate](/img/structure/B14870902.png)
